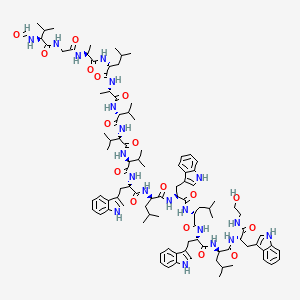

Gramicidin C

Description

Properties

IUPAC Name |

9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H92N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUAYMJGZBVDSGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H92N12O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1141.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1405-97-6 | |

| Record name | GRAMICIDIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Dawn of a New Era in Medicine: A Technical Guide to the Discovery of Gramicidin

This technical guide provides an in-depth exploration of the discovery and historical context of gramicidin, a pioneering antibiotic. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the scientific breakthroughs that paved the way for the age of antibiotics. This document clarifies the nomenclature surrounding different gramicidin variants, presents detailed experimental protocols, summarizes quantitative data, and illustrates key pathways and workflows through diagrams.

Introduction: Unraveling the Gramicidin Identity

The term "gramicidin" can be a source of confusion as it refers to two distinct families of antibiotic compounds discovered in the late 1930s and early 1940s. It is crucial to differentiate between the linear gramicidins and the cyclic gramicidin S. Some historical Soviet literature refers to Gramicidin S as "Gramicidin C," adding to the potential for misinterpretation. This guide will address both, clarifying their unique origins and properties.

-

Gramicidin D (Linear Gramicidins A, B, and C): Discovered by French-American microbiologist René Dubos in 1939, this is a mixture of linear polypeptide antibiotics.[1] The mixture, extracted from the soil bacterium Bacillus brevis, is composed of approximately 80% gramicidin A, 5% gramicidin B, and 15% this compound.[2] These were among the first antibiotics to be commercially manufactured.[3]

-

Gramicidin S ("Soviet" or sometimes referred to as this compound): Discovered in 1942 by Russian microbiologist Georgyi Frantsevitch Gause and his wife Maria Brazhnikova, this is a cyclic decapeptide antibiotic also produced by a strain of Bacillus brevis.[4][5] It was developed in the Soviet Union and used extensively in military hospitals during World War II to treat infected wounds.[4][6]

Historical Context: The Quest for "Magic Bullets"

The discovery of gramicidin occurred during a transformative period in medicine, often dubbed the "golden age of antibiotics."[7] In the pre-antibiotic era, bacterial infections were a leading cause of death. The scientific community was actively searching for "magic bullets" – compounds that could selectively target and destroy pathogenic microbes without harming the host.

The work of Louis Pasteur in the late 19th century on "antibiosis," the principle that microbes can inhibit the growth of other microbes, laid the conceptual groundwork.[8] However, it was Alexander Fleming's accidental discovery of penicillin in 1928 that truly ignited the search for antibiotics. Despite its potential, penicillin remained a laboratory curiosity for over a decade due to difficulties in purification and large-scale production.

It was against this backdrop that René Dubos' systematic and deliberate search for antibacterial agents from soil microorganisms led to the discovery of gramicidin in 1939.[8] This discovery was a landmark achievement as it was the first antibiotic to be found through a planned search and the first to be clinically tested.[8] The success of gramicidin helped to revive interest in penicillin research, ultimately leading to its mass production and widespread use during World War II.[8] The subsequent discovery of Gramicidin S in the Soviet Union in 1942 further underscored the potential of microbial products as a source of powerful new drugs.[4]

Discovery and Isolation: From Soil to Laboratory

Gramicidin D (Dubos, 1939)

René Dubos's approach was methodical. He hypothesized that soil, being a rich and competitive microbial environment, would contain organisms capable of destroying pathogenic bacteria.[8] He enriched soil samples with a culture of Gram-positive bacteria, leading to the isolation of Bacillus brevis.[9] From this bacterium, he extracted a substance he named tyrothricin.[3] Subsequent work with biochemist Rollin Hotchkiss revealed that tyrothricin was a mixture of two active components: tyrocidine and the more potent gramicidin.[8]

Gramicidin S (Gause and Brazhnikova, 1942)

Working independently in the Soviet Union, Georgyi Gause and Maria Brazhnikova also isolated a strain of Bacillus brevis that produced a powerful antibiotic.[4] They named this substance Gramicidin S (for "Soviet"), though some of their publications referred to it as this compound.[5][6] Their discovery was rapidly translated into clinical use, providing a crucial tool for treating wound infections in Soviet military hospitals during World War II.[4][7]

Experimental Protocols

Isolation and Purification of Gramicidin

The following is a generalized workflow for the extraction and purification of gramicidin from Bacillus brevis cultures.

References

- 1. researchgate.net [researchgate.net]

- 2. To the 80th Anniversary of this compound Сreation: From the Study of the Asymmetry of Bacterial Molecules to the Discovery of Antimicrobial Peptides | Andryukov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Gramicidin S - Wikipedia [en.wikipedia.org]

- 5. doaj.org [doaj.org]

- 6. researchgate.net [researchgate.net]

- 7. History | FSBI Gause Institute of New Antibiotics [gause-inst.ru]

- 8. René Dubos: unearthing antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "GRAMICIDIN CRYSTALS" by Rollin D. Hotchkiss [digitalcommons.rockefeller.edu]

An In-depth Technical Guide on the Production of Gramicidin C by Bacillus brevis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gramicidin C is a potent antimicrobial peptide belonging to the gramicidin D complex, a mixture of linear pentadecapeptide antibiotics produced by the Gram-positive bacterium Bacillus brevis. This technical guide provides a comprehensive overview of Bacillus brevis as a producing organism, detailing its physiology, the non-ribosomal biosynthesis of gramicidin, and the regulatory mechanisms governing its production. Furthermore, this document furnishes detailed experimental protocols for the cultivation of B. brevis, extraction and purification of gramicidin, and subsequent quantification and bioactivity assessment. Quantitative data are systematically presented, and key pathways and workflows are visualized to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to Bacillus brevis and Gramicidin

Bacillus brevis, now also classified under Brevibacillus, is an aerobic, spore-forming bacterium commonly found in soil and other natural environments[1]. It is renowned for its production of a variety of antimicrobial peptides, most notably the tyrothricin complex, which is composed of linear gramicidins and cyclic tyrocidines[1][2]. The commercially available "gramicidin D" is a natural mixture of these linear peptides, primarily consisting of gramicidin A (~80%), this compound (~15%), and gramicidin B (~5%)[3][4].

Gramicidins are unique pentadecapeptides with alternating L- and D-amino acids. They exert their antimicrobial activity, primarily against Gram-positive bacteria, by forming transmembrane channels or pores in the lipid bilayer of the bacterial cell membrane[5][6]. This action disrupts the ion gradient, leading to increased permeability for monovalent cations and ultimately causing cell death[5]. This mechanism of action makes gramicidin a valuable agent, particularly for topical applications, and a subject of interest for developing new antimicrobial strategies against resistant pathogens.

Physiology and Cultivation of Bacillus brevis

Optimal growth of B. brevis and subsequent gramicidin production are highly dependent on specific nutritional and environmental factors.

-

Morphology and Growth : B. brevis is a rod-shaped, motile bacterium. Phenotypic instability is a known issue, where colony morphology can vary, and this variation is often correlated with the ability to produce antimicrobial peptides. For instance, in strains producing the related gramicidin S, rough (R) colony forms are typically the best producers, while smooth (S) variants may produce little to no antibiotic[7][8].

-

Optimal Conditions : Most strains exhibit optimal growth at temperatures between 35°C and 55°C[1]. Production of gramicidin is a secondary metabolic process, typically initiated during the late exponential or early stationary phase of growth[9].

-

Nutritional Requirements : The composition of the culture medium profoundly influences both cell growth and antibiotic yield.

-

Carbon Sources : Glycerol and D-fructose have been shown to support growth, though they can be inhibitory to gramicidin S formation at high concentrations[10].

-

Nitrogen Sources : While ammonium sulfate can serve as a nitrogen source, complex nitrogen sources like peptone, yeast extract, and casein-derived peptides significantly enhance production[2][10]. Pre-culturing in milk-based media or the addition of casein has been found to substantially increase the yield of linear gramicidin[2][9].

-

Minerals and Amino Acids : Phosphate levels and the presence of specific amino acids influence antibiotic synthesis. Arginine, for example, has been observed to increase both growth and gramicidin S production, possibly by serving as a precursor for ornithine, a component of the peptide[11].

-

Biosynthesis of Gramicidin

Gramicidin is synthesized not by ribosomes, but by large, multienzyme complexes known as non-ribosomal peptide synthetases (NRPSs)[12]. This pathway allows for the incorporation of non-proteinogenic amino acids, such as D-amino acids, which are characteristic of gramicidins. The biosynthesis of the closely related cyclic decapeptide, gramicidin S, is well-studied and serves as an excellent model for the NRPS mechanism.

The process involves a series of modular domains within the NRPS enzymes:

-

Adenylation (A) Domain : Selects and activates a specific amino acid as an aminoacyl adenylate using ATP.

-

Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain : The activated amino acid is covalently attached to the PCP domain via a phosphopantetheinyl arm.

-

Condensation (C) Domain : Catalyzes the formation of a peptide bond between the amino acids held by adjacent PCP domains.

-

Epimerization (E) Domain : Converts an L-amino acid, once attached to the PCP domain, into its D-isomer.

-

Thioesterase (TE) Domain : Catalyzes the release of the final polypeptide chain, often involving cyclization.

The sequence of modules on the NRPS enzyme dictates the final sequence of the peptide antibiotic.

Caption: Biosynthesis pathway of Gramicidin S via Non-Ribosomal Peptide Synthetases (NRPS).

Regulation of Production

Gramicidin synthesis is tightly regulated and linked to the physiological state of the cell.

-

Growth Rate Dependence : The production of gramicidin synthetases is inversely related to the growth rate. Lower dilution rates in continuous cultures lead to higher enzyme-specific activities, suggesting that synthesis is triggered by a slowdown in growth[13][14].

-

Nutrient Limitation : Limiting essential nutrients like carbon, nitrogen, phosphorus, or sulfur can induce gramicidin synthesis. Among these, phosphorus limitation has been shown to yield the highest specific activities of gramicidin S synthetases[13].

-

Protease Induction : The production of linear gramicidin can be induced by extracellular proteases. B. brevis secretes proteases into the medium, and the resulting digested peptides (e.g., from casein) appear to enhance antibiotic production[2][9].

-

Sporulation : While both gramicidin synthesis and sporulation are stationary-phase phenomena, a direct correlation is not always observed. Under certain aeration conditions, gramicidin can be synthesized without the onset of sporulation, indicating that these processes can be uncoupled[15].

Quantitative Data on Gramicidin Production

The yield of gramicidin is highly dependent on the strain of B. brevis and the specific cultivation conditions. The following table summarizes reported production yields under various media compositions.

| B. brevis Strain | Medium Composition | Gramicidin Type | Reported Yield | Reference |

| ATCC 8185 | Skim milk pre-culture, beef broth main culture (Standard) | Linear | 3.11 µg/mL | [2] |

| ATCC 8185 | Beef broth for both pre- and main culture | Linear | 0.59 µg/mL | [2] |

| ATCC 8185 | 1% Skim milk medium | Linear | 20.3 µg/mL | [2] |

| ATCC 8185 | 1% Casein medium | Linear | 6.69 µg/mL | [2] |

| ATCC 9999 | Defined medium (F3/6) with fructose and amino acids | Gramicidin S | 1500 mg/L | [10] |

Experimental Protocols

Cultivation of Bacillus brevis for Gramicidin Production

This protocol is adapted from methods shown to enhance linear gramicidin production[2].

-

Pre-culture Preparation :

-

Inoculate a single colony of B. brevis (e.g., ATCC 8185) into a 50 mL flask containing 10 mL of 1% (w/v) skim milk medium.

-

Incubate at 37°C for 16-18 hours with shaking at 200 rpm.

-

-

Main Culture Inoculation :

-

Transfer the pre-culture (5% v/v) into a 1 L flask containing 200 mL of a production medium, such as Tryptone-Yeast Extract-Glucose medium (Tryptone 10 g/L, Yeast Extract 5 g/L, Glucose 5 g/L, K2HPO4 2 g/L, MgSO4·7H2O 0.2 g/L).

-

Alternatively, for high yields of linear gramicidin, use a 1% (w/v) casein or skim milk medium for the main culture[2].

-

-

Incubation and Monitoring :

-

Incubate the main culture at 37°C for 48-72 hours with vigorous shaking (200-250 rpm).

-

Monitor cell growth by measuring the optical density at 600 nm (OD600).

-

Gramicidin production typically begins in the late log to early stationary phase.

-

Extraction and Purification of Gramicidin

Gramicidin is a hydrophobic peptide, often located within the cell, necessitating solvent-based extraction[16].

-

Cell Harvesting :

-

Centrifuge the culture broth at 8,000 x g for 20 minutes at 4°C to pellet the cells.

-

Discard the supernatant and wash the cell pellet with sterile distilled water.

-

-

Solvent Extraction :

-

Resuspend the cell pellet in acidified ethanol (e.g., 95% ethanol adjusted to pH 2.0 with HCl). Use approximately 10 mL of solvent per gram of wet cell weight.

-

Stir the suspension vigorously at room temperature for 4-6 hours or at a higher temperature (e.g., 70°C) for a shorter duration to enhance extraction efficiency[16].

-

Centrifuge at 10,000 x g for 15 minutes to remove cell debris.

-

-

Purification :

-

Collect the ethanol supernatant containing the crude gramicidin extract.

-

The extract can be further purified using chromatographic techniques. A common method involves chromatography on a basic alumina column, with elution using 85% ethanol[16].

-

Alternatively, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used for high-purity separation, using a C18 column with a water-acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Quantification and Bioactivity Assays

-

Analyze the purified fractions using RP-HPLC.

-

Use a commercial gramicidin standard to generate a standard curve based on peak area at a specific wavelength (e.g., 280 nm, due to tryptophan residues).

-

Quantify the gramicidin concentration in the samples by comparing their peak areas to the standard curve.

This method provides a functional measure of antimicrobial activity[7].

-

Test Organism : Use a sensitive Gram-positive indicator strain, such as Bacillus subtilis ATCC 6633.

-

Plate Preparation : Prepare Mueller-Hinton agar plates and create a lawn of the indicator strain by spreading a standardized suspension (e.g., 10^5 CFU/mL) over the surface[7].

-

Assay :

-

Punch sterile wells (6-9 mm in diameter) into the agar.

-

Pipette a known volume (e.g., 50 µL) of the gramicidin extract or purified fractions into the wells.

-

Include a standard gramicidin solution of known concentration to create a calibration curve.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Analysis : Measure the diameter of the inhibition zones around the wells. Plot the zone diameter against the logarithm of the standard concentrations to create a standard curve and determine the activity of the unknown samples.

The broth microdilution method is a standard procedure for determining the MIC[17].

-

Preparation : In a 96-well microtiter plate, prepare two-fold serial dilutions of the purified gramicidin in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation : Add a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 29213) to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls : Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

Reading : The MIC is the lowest concentration of gramicidin that completely inhibits visible growth of the bacterium.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow from bacterial cultivation to the final analysis of this compound.

Caption: General workflow for production, purification, and analysis of Gramicidin.

Conclusion

Bacillus brevis remains a cornerstone organism for the production of gramicidin antibiotics. A thorough understanding of its physiology, the non-ribosomal synthesis pathway, and the complex regulatory network is crucial for optimizing production. By employing controlled cultivation strategies, such as nutrient limitation and the use of specific media supplements like casein, and by utilizing robust extraction and purification protocols, researchers can efficiently obtain high yields of this compound. The methodologies and data presented in this guide offer a solid foundation for scientists and drug development professionals to explore the full potential of this potent antimicrobial peptide.

References

- 1. Brevibacillus brevis - Wikipedia [en.wikipedia.org]

- 2. Enhancement of linear gramicidin expression from Bacillus brevis ATCC 8185 by casein peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Antimicrobial Activity of Gramicidin A Is Associated with Hydroxyl Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. longdom.org [longdom.org]

- 7. journals.asm.org [journals.asm.org]

- 8. The Ability of Aneurinibacillus migulanus (Bacillus brevis) To Produce the Antibiotic Gramicidin S Is Correlated with Phenotype Variation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of antibiotic production by protease in Bacillus brevis (ATCC 8185) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nutrition of Bacillus brevis ATCC 9999, the producer of gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arginine regulation of gramicidin S biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Production of gramicidin S synthetases by Bacillus brevis in continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Growth limitations and biosynthesis of gramicidin in Bacillus brevis var. G.-B] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Processes of spore formation and this compound formation by Bacillus brevis var. G.B] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Efficient one step extraction process of Gramicidin S from Aneurinibacillus aneurinilyticus biomass - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Broad-Spectrum Gramicidin S Derivatives with Potent Activity Against Multidrug-Resistant Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Amino Acid Sequence of Gramicidin C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, amino acid sequence, and key experimental methodologies related to Gramicidin C. The information is tailored for professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a member of the gramicidin family of linear polypeptide antibiotics. These peptides are produced by the soil bacterium Bacillus brevis and are notable for their activity against Gram-positive bacteria. This compound, along with Gramicidins A and B, is a component of the commercially available mixture known as Gramicidin D.[1] Unlike the cyclic Gramicidin S, this compound is a linear pentadecapeptide.[1] Its antibiotic activity stems from its ability to form transmembrane channels in lipid bilayers, disrupting ion homeostasis and leading to cell death.[1]

Chemical Structure and Amino Acid Sequence

This compound is a 15-amino acid linear peptide with alternating L- and D-amino acid residues. The N-terminus is blocked by a formyl group, and the C-terminus is blocked by an ethanolamine group.

The generalized amino acid sequence for Gramicidins A, B, and C is: formyl-L-X-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Y-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine.[1]

For this compound, the residue at position 11 (Y) is L-Tyrosine . The residue at position 1 (X) can be either L-Valine or L-Isoleucine , resulting in two isoforms. The valine isoform is the more abundant of the two.

Therefore, the definitive amino acid sequence of Valine-Gramicidin C is:

Formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Tyr-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine

The presence of alternating D- and L-amino acids is crucial for the formation of its characteristic β-helical structure, which is essential for its ion channel function.

Caption: Linear sequence of amino acids in Valine-Gramicidin C.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula (Val-Gramicidin C) | C99H139N19O18 | Calculated |

| Molecular Weight (Val-Gramicidin C) | 1907.3 g/mol | Calculated |

| Appearance | Crystalline solid | [1] |

| Melting Point | 229 to 230 °C | [1] |

| Solubility in water | 6 mg/L (may form colloidal suspensions) | [1] |

| Solubility in organic solvents | Soluble in small alcohols, acetic acid, pyridine; poorly soluble in acetone and dioxane; practically insoluble in diethyl ether and hydrocarbons. | [1] |

Experimental Protocols

This section details the methodologies for the isolation, structural elucidation, and synthesis of this compound.

This compound is typically isolated from the commercial Gramicidin D mixture. The following protocol outlines a general procedure using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: RP-HPLC Purification of this compound

-

Sample Preparation: Dissolve the commercial Gramicidin D mixture in a suitable organic solvent, such as methanol or ethanol, to a concentration of 1-5 mg/mL.

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 280 nm (due to the presence of Tryptophan and Tyrosine residues).

-

-

Gradient Elution:

-

Start with a gradient of 60-95% Mobile Phase B over 30-40 minutes. The exact gradient may need to be optimized based on the specific column and system.

-

-

Fraction Collection: Collect the fractions corresponding to the different peaks. This compound will elute as a distinct peak, typically after Gramicidin A and B, due to differences in polarity.

-

Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of this compound.

-

Lyophilization: Lyophilize the pure fractions to obtain this compound as a solid powder.

The primary structure (amino acid sequence) and three-dimensional structure of this compound are determined using a combination of techniques.

Protocol: Amino Acid Sequence Analysis

-

Amino Acid Analysis:

-

Hydrolyze a purified sample of this compound in 6 M HCl at 110°C for 24 hours.[2][3]

-

Separate the resulting amino acids by ion-exchange chromatography or RP-HPLC.[2]

-

Derivatize the amino acids (e.g., with ninhydrin or phenylisothiocyanate) for detection and quantification.[2][3]

-

This analysis confirms the amino acid composition of the peptide.

-

-

Edman Degradation Sequencing:

-

React the N-terminal amino acid of the intact peptide with phenylisothiocyanate (PITC) under basic conditions.[4][5]

-

Cleave the derivatized N-terminal amino acid with trifluoroacetic acid (TFA).[4][5]

-

Identify the released phenylthiohydantoin (PTH)-amino acid by chromatography.[4]

-

Repeat the cycle to determine the sequence of the peptide. Note: This method is challenging for this compound due to the formylated N-terminus. Chemical or enzymatic removal of the formyl group may be required.

-

Protocol: 2D-NMR Spectroscopy for 3D Structure Determination

-

Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent, such as methanol-d4 or a mixture of an organic solvent and water containing detergent micelles (e.g., SDS-d25) to mimic a membrane environment.

-

NMR Experiments:

-

Acquire a series of 2D-NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

-

-

Data Analysis:

-

Assign the proton resonances to specific amino acid residues in the sequence.

-

Use the distance constraints from the NOESY spectra to calculate a family of 3D structures that are consistent with the experimental data using molecular modeling software.

-

This compound can be synthesized using solid-phase peptide synthesis (SPPS).

Protocol: Solid-Phase Peptide Synthesis of this compound

-

Resin Preparation: Start with a rink amide resin to generate the C-terminal amide upon cleavage. The ethanolamine group is typically added after cleavage and purification of the peptide amide.

-

Amino Acid Coupling Cycles:

-

Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in DMF.

-

Activation and Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and couple it to the free N-terminus of the resin-bound peptide.

-

Repeat the deprotection and coupling steps for each amino acid in the sequence, from C-terminus to N-terminus.

-

-

N-terminal Formylation: After coupling the final L-Valine, formylate the N-terminus using a suitable formylating agent.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

C-terminal Modification: Couple ethanolamine to the C-terminal carboxyl group of the purified, cleaved peptide.

-

Purification: Purify the crude peptide by RP-HPLC as described in the isolation protocol.

-

Characterization: Confirm the identity and purity of the synthetic this compound by mass spectrometry and analytical RP-HPLC.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation, characterization, and synthesis of this compound.

Caption: Workflow for this compound analysis.

References

An In-depth Technical Guide to the Mechanism of Action of Gramicidin C Ion Channels

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of Gramicidin C, a channel-forming ionophore. Given the structural and functional homology between the naturally occurring linear gramicidins (A, B, and C), this guide leverages the extensive research on Gramicidin A as a foundational model, supplemented with specific comparative data for this compound.

Core Mechanism of Action

This compound, like other linear gramicidins, functions as a transmembrane ion channel that is highly selective for monovalent cations. Its mechanism of action can be dissected into several key stages: partitioning into the cell membrane, dimerization to form a functional channel, ion translocation, and eventual disruption of cellular ion homeostasis, leading to cell death. This makes it a potent antimicrobial agent, particularly against Gram-positive bacteria.

Structure of the this compound Monomer

This compound is a linear pentadecapeptide with the following amino acid sequence: formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Tyr-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine[1]

A defining feature of gramicidins is the alternating sequence of L- and D-amino acids, which allows the peptide to fold into a unique β-helical structure within the hydrophobic environment of the lipid bilayer. This compound differs from the most abundant variant, Gramicidin A, by a single amino acid substitution at position 11, where a tryptophan (Trp) is replaced by a tyrosine (Tyr). This substitution has a discernible effect on the channel's conductance properties.

Channel Formation: The Dimerization Hypothesis

Gramicidin monomers themselves do not span the lipid bilayer and are non-conductive. The functional ion channel is formed by the dimerization of two gramicidin monomers, one from each leaflet of the lipid bilayer, in a head-to-head (N-terminus to N-terminus) fashion. This dimerization creates a continuous pore, approximately 4 Å in diameter and 26 Å in length, that spans the membrane. The alternating L- and D-amino acid configuration is crucial for forming this helical structure.[1] The hydrophobic side chains of the amino acids face the lipid acyl chains, while the polar peptide backbone lines the lumen of the channel.

Ion Selectivity and Translocation

The gramicidin channel is exclusively permeable to monovalent cations, with no measurable permeability to anions or divalent cations.[2] The selectivity sequence is generally agreed to be H⁺ > NH₄⁺ > Cs⁺ > Rb⁺ > K⁺ > Na⁺ > Li⁺. The narrow pore forces ions to move in a single file, displacing water molecules that also occupy the channel. The peptide backbone carbonyl groups line the pore and provide transient binding sites for the translocating cations, facilitating their movement along the electrochemical gradient.

Gating Mechanism

The "gating" of the gramicidin channel, i.e., its opening and closing, is a dynamic process governed by the association and dissociation of the two monomers. The lifetime of the open state is therefore dependent on the stability of the dimer within the lipid bilayer. This stability is influenced by factors such as the lipid composition of the membrane, its thickness, and the intrinsic curvature of the lipid monolayers.

Quantitative Data on Gramicidin Channel Properties

The single amino acid difference between Gramicidin A, B, and C leads to distinct single-channel conductance and lifetime properties. The following table summarizes comparative data obtained from studies by Bamberg et al. (1976).

| Gramicidin Analogue | Amino Acid at Position 11 | Single-Channel Conductance (Λ) in GMO membranes (pS) | Mean Channel Lifetime (τ) in GMO membranes (s) |

| Gramicidin A | Tryptophan (Trp) | 22 | 1.1 |

| Gramicidin B | Phenylalanine (Phe) | 12 | 0.4 |

| This compound | Tyrosine (Tyr) | 35 | 2.3 |

| Table 1: Comparative single-channel parameters of Gramicidin A, B, and C in glyceryl monooleate (GMO) membranes with 1 M NaCl at 25°C and 100 mV applied voltage.[3] |

Experimental Protocols

The study of this compound ion channels relies on several key biophysical techniques. Given that Gramicidin A, B, and C form structurally equivalent channels, the methodologies are largely interchangeable.

Synthesis and Purification of this compound

Protocol: Solid-Phase Peptide Synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) method is a standard procedure for producing gramicidin analogues.

-

Resin Preparation: A suitable resin, such as a Rink Amide resin, is used as the solid support.

-

Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. For this compound, Fmoc-L-Tyr(tBu) would be used at position 11.

-

Deprotection: The Fmoc protecting group is removed with a piperidine solution after each coupling step.

-

N-terminal Formylation: The N-terminal L-Valine is coupled as formyl-L-Val.

-

Cleavage and C-terminal Modification: The peptide is cleaved from the resin using ethanolamine, which also forms the C-terminal ethanolamide group.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: The purified this compound is characterized by amino acid analysis, UV spectroscopy, and mass spectrometry to confirm its identity and purity.[4]

Single-Channel Recording using Black Lipid Membrane (BLM)

This technique allows for the direct observation of the opening and closing of individual gramicidin channels.

Materials:

-

Lipid: e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) or glyceryl monooleate (GMO) dissolved in n-decane (e.g., 10-25 mg/mL).

-

Electrolyte solution: e.g., 1.0 M KCl or NaCl, buffered with 10 mM HEPES to pH 7.0.

-

This compound stock solution: e.g., 1 µg/mL in ethanol.

Procedure:

-

Chamber Setup: A two-chamber system (cis and trans) separated by a thin Teflon partition with a small aperture (e.g., 100-200 µm diameter) is used. Both chambers are filled with the electrolyte solution.

-

Membrane Formation: A lipid monolayer is formed at the air-water interface in both chambers. The electrolyte levels are then raised to form a bilayer across the aperture. Alternatively, the "painting" method can be used where a small amount of the lipid solution is applied across the aperture with a fine brush. The thinning of the lipid film to a bilayer (a "black" membrane) is monitored by observing its capacitance and optical reflectance.

-

Gramicidin Incorporation: A small aliquot of the this compound stock solution is added to one or both chambers to achieve a final concentration in the picomolar to nanomolar range. The solution is stirred to facilitate the incorporation of gramicidin monomers into the bilayer.

-

Data Acquisition: Ag/AgCl electrodes are placed in each chamber to apply a transmembrane potential (e.g., 100 mV) and to measure the resulting ionic current using a patch-clamp amplifier. The current is filtered and digitized for analysis.

-

Data Analysis: The recorded current trace will show discrete, step-like changes corresponding to the opening and closing of individual channels. The amplitude of these steps gives the single-channel conductance, and the duration of the open steps gives the channel lifetime.

Structural Analysis by NMR Spectroscopy in Micelles

Solution-state NMR spectroscopy is used to determine the three-dimensional structure of this compound in a membrane-mimetic environment.

Protocol:

-

Sample Preparation:

-

Synthesize or obtain purified this compound.

-

Prepare a solution of deuterated sodium dodecyl sulfate (SDS) micelles in a phosphate buffer (e.g., pH 7.0) in D₂O.

-

Dissolve this compound in a small amount of a suitable organic solvent (e.g., trifluoroethanol-d₃) and add it to the micelle solution.

-

Sonicate the mixture to ensure complete incorporation of the peptide into the micelles.

-

-

NMR Data Acquisition:

-

Acquire a series of 2D NMR spectra, such as TOCSY and NOESY, on a high-field NMR spectrometer.

-

-

Structure Calculation:

-

Assign the proton resonances from the spectra.

-

Use the through-space correlations from the NOESY spectrum to generate distance restraints.

-

Employ molecular modeling software to calculate a family of structures consistent with the experimental restraints. This will reveal the right-handed β-helix conformation of the head-to-head dimer.[5]

-

Interaction with the Lipid Bilayer

The function of the this compound channel is intimately linked to the physical properties of the surrounding lipid bilayer.

-

Hydrophobic Mismatch: The length of the gramicidin dimer is approximately 26 Å, which may not perfectly match the hydrophobic thickness of the lipid bilayer. This mismatch can induce a local deformation in the membrane, which in turn creates a stress that can affect the stability (and thus the lifetime) of the channel.

-

Lipid Composition and Curvature: The intrinsic curvature of the lipids in the monolayer can influence the energetics of the membrane deformation required to accommodate the channel. Lipids that favor a more negative curvature (e.g., phosphatidylethanolamines) can destabilize the gramicidin dimer, leading to shorter channel lifetimes.[6]

-

Membrane Fluidity: Gramicidin channels function in the liquid-crystalline phase of the membrane. The fluidity of the bilayer allows for the lateral diffusion of the gramicidin monomers, which is a prerequisite for dimerization.

Future Directions and Applications

The well-defined structure and mechanism of gramicidin channels make them an excellent model system for studying the fundamental principles of ion permeation and lipid-protein interactions. For drug development professionals, understanding the subtle differences in the activity of gramicidin analogues like this compound can inform the design of novel antimicrobial peptides with improved efficacy and reduced toxicity. Furthermore, the sensitivity of the gramicidin channel to the physical properties of the membrane makes it a valuable tool for probing the mechanics of lipid bilayers and the effects of other membrane-active compounds.

References

- 1. Computational studies of the gramicidin channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational studies of the gramicidin channel. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Single-channel parameters of gramicidin A,B, and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single-channel recordings of gramicidin at agarose-supported bilayer lipid membranes formed by the tip-dip and painting methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regulation of Gramicidin Channel Function Solely by Changes in Lipid Intrinsic Curvature - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antibacterial Spectrum of Gramicidin C Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin C is a component of the gramicidin D complex, a mixture of linear polypeptide antibiotics produced by the soil bacterium Brevibacillus brevis.[1][2] This complex is comprised of approximately 80% gramicidin A, 5% gramicidin B, and 15% this compound.[1][2] While research often focuses on the entire gramicidin D mixture or its primary component, gramicidin A, this compound contributes to the overall potent antibacterial activity of the complex, which is particularly effective against Gram-positive bacteria.[1][2] This guide provides an in-depth overview of the antibacterial properties of the gramicidin complex, with a focus on its action against Gram-positive organisms, while acknowledging the limited availability of data for purified this compound.

The linear gramicidins, including this compound, are characterized by a sequence of alternating L- and D-amino acids.[1] This unique structure allows them to form ion channels in the lipid membranes of susceptible bacteria, leading to cell death.[2][3] Due to its hemolytic activity, the clinical use of gramicidin is restricted to topical applications, such as in lozenges for sore throats, treatments for infected wounds, and in eye drops.[2][4]

Mechanism of Action: Ion Channel Formation

The primary mechanism of action for linear gramicidins is the formation of transmembrane ion channels.[2][3] Two gramicidin monomers come together in a head-to-head fashion to form a dimeric β-helical structure that spans the bacterial cell membrane.[3] This creates a pore that is permeable to monovalent cations like potassium (K+) and sodium (Na+).[2] The uncontrolled movement of these ions across the membrane disrupts the essential ion gradients, leading to the dissipation of the membrane potential, inhibition of respiration, and ultimately, cell death.[5]

Antibacterial Spectrum and Quantitative Data

Gramicidins exhibit strong activity against a wide range of Gram-positive bacteria.[2] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Gramicidin D (the mixture containing this compound) against several clinically relevant Gram-positive species. It is important to note that these values represent the activity of the entire complex.

| Gram-positive Bacterium | Minimum Inhibitory Concentration (MIC) of Gramicidin D (µg/mL) |

| Staphylococcus aureus | 3.9 - 7.8[6] |

| Enterococcus faecium | 3.9 - 7.8[6] |

| Bacillus subtilis | Effective (specific MIC not cited)[2] |

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of gramicidins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for this assessment.

Broth Microdilution Method

-

Preparation of Bacterial Inoculum:

-

Isolate colonies of the test bacterium are selected from an agar plate.

-

The colonies are suspended in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.[6]

-

This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Preparation of Gramicidin Dilutions:

-

A stock solution of Gramicidin D is prepared in a suitable solvent.

-

A series of two-fold dilutions of the gramicidin stock solution are made in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate containing the serially diluted gramicidin is inoculated with the standardized bacterial suspension.

-

Control wells are included: a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

-

The plate is incubated at a temperature and duration suitable for the growth of the test organism (e.g., 37°C for 16-20 hours).[7]

-

-

Determination of MIC:

-

After incubation, the plate is visually inspected for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of gramicidin at which there is no visible growth.[6]

-

Conclusion

This compound, as a constituent of the gramicidin D complex, plays a role in the potent antibacterial activity observed against a variety of Gram-positive bacteria. The primary mechanism of action for these linear peptides involves the formation of ion channels within the bacterial cell membrane, leading to a fatal disruption of cellular homeostasis. While quantitative data specifically for this compound is scarce, the MIC values for the Gramicidin D complex demonstrate its high efficacy. The standardized protocols for antimicrobial susceptibility testing, such as the broth microdilution method, are essential for evaluating the potency of these and other antimicrobial agents. Further research focusing on the isolated components of the gramicidin complex could provide a more detailed understanding of their individual contributions to the overall antibacterial spectrum.

References

- 1. The Antimicrobial Activity of Gramicidin A Is Associated with Hydroxyl Radical Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gramicidin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Gramicidin S and polymyxins: the revival of cationic cyclic peptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Dawn of a New Era in Chemotherapy: René Dubos's Pioneering Studies on Gramicidin C

An In-depth Technical Guide on the Core Discoveries

Published in the late 1930s and early 1940s, the seminal work of René J. Dubos and his collaborators at the Rockefeller Institute for Medical Research laid the groundwork for the antibiotic era. Their systematic investigation into the antimicrobial properties of soil-dwelling microorganisms led to the discovery of gramicidin, one of the first antibiotics to be clinically tested and commercially produced. This guide provides a technical overview of Dubos's early studies, focusing on the quantitative data, experimental methodologies, and the logical workflows that defined this groundbreaking research.

Isolation and Preparation of the Antibacterial Agent

Dubos's initial approach was rooted in the principle of "antibiosis," the phenomenon of microorganisms inhibiting the growth of others. He hypothesized that soil, a rich ecosystem of microbial life, could be a source of agents capable of destroying pathogenic bacteria.[1]

Experimental Protocol: Enrichment and Isolation of Bacillus brevis

The initial experiments focused on creating an environment that would selectively favor the growth of bacteria with the ability to break down pathogenic bacteria.

Protocol for Enrichment Culture:

-

Soil Sample Collection: Soil samples were collected from various natural environments.

-

Enrichment Medium: A medium containing a suspension of Gram-positive cocci (e.g., staphylococci) was prepared.

-

Incubation: The soil samples were inoculated into this medium and incubated, providing the pathogenic bacteria as a primary food source.

-

Sub-culturing: This process was repeated multiple times, progressively enriching the culture with microorganisms capable of thriving on the pathogenic bacteria.[2]

-

Isolation: The enriched culture was then plated on standard laboratory media, and individual colonies were isolated and tested for their bactericidal properties. This led to the isolation of a spore-forming, aerobic bacillus, later identified as Bacillus brevis.

Experimental Protocol: Extraction of Tyrothricin

The active antibacterial substance was extracted from cultures of Bacillus brevis. This crude extract was named "tyrothricin."

Protocol for Tyrothricin Extraction:

-

Culture Growth: Bacillus brevis was cultured in large-scale peptone media until significant cell growth and subsequent autolysis (self-destruction) occurred.

-

Acidification: The pH of the culture was adjusted to 4.5, causing the precipitation of cellular debris and the active agent.

-

Centrifugation and Collection: The precipitate was collected by centrifugation.

-

Alcohol Extraction: The active principle was extracted from the precipitate using alcohol.

-

Precipitation: The alcohol extract was then diluted with a saline solution, causing the formation of a precipitate containing the active agent, tyrothricin.[3]

-

Drying: The precipitate was collected and dried, yielding the crude tyrothricin.

Separation of Gramicidin and Tyrocidine

Further work by Dubos and Rollin D. Hotchkiss revealed that tyrothricin was a mixture of two distinct substances: gramicidin and tyrocidine.[4]

Experimental Protocol: Fractional Crystallization

The separation of gramicidin and tyrocidine from tyrothricin was achieved through a process of fractional crystallization.

Protocol for Separation:

-

Dissolution: The crude tyrothricin was dissolved in acetone.

-

Addition of Ether: Ether was gradually added to the acetone solution.

-

Crystallization of Tyrocidine: This addition caused the selective precipitation of tyrocidine as crystalline hydrochloride.

-

Isolation of Gramicidin: Gramicidin remained in the acetone-ether supernatant.

-

Evaporation and Crystallization: The supernatant was evaporated, and the remaining residue was recrystallized from acetone to yield pure, crystalline gramicidin.

In Vitro Antibacterial Activity

Dubos and his team conducted a series of experiments to quantify the bactericidal and bacteriostatic effects of the crude tyrothricin and the purified gramicidin against various microorganisms.

Quantitative Data: Bactericidal Action

The following table summarizes the bactericidal effect of the crude bactericidal agent (tyrothricin) on different Gram-positive bacteria. The data represents the concentration of the agent required to kill the bacteria in vitro.

| Bacterial Species | Concentration for Bactericidal Effect (mg/mL) |

| Pneumococcus (Type I) | 0.005 |

| Pneumococcus (Type II) | 0.005 |

| Pneumococcus (Type III) | 0.005 |

| Staphylococcus aureus | 0.01 |

| Streptococcus pyogenes | 0.002 |

Data extracted from Dubos's 1939 publication in the Journal of Experimental Medicine.

It was noted that the agent was highly effective against Gram-positive bacteria but had no effect on the Gram-negative bacilli tested.[5]

In Vivo Protective Effect in Mice

A critical step in evaluating the therapeutic potential of the newly discovered substance was to test its efficacy in a living organism.

Experimental Protocol: Mouse Protection Assay

Dubos conducted experiments to determine if the bactericidal agent could protect mice from lethal infections with Pneumococcus.

Protocol for Mouse Protection Assay:

-

Infection: Mice were infected with a lethal dose of a virulent strain of Pneumococcus.

-

Treatment: A single dose of the bactericidal agent (tyrothricin) was administered to the mice at varying times relative to the infection.

-

Observation: The survival of the mice was monitored over a period of several days.

Quantitative Data: Protective Effect Against Pneumococcus Infection

The following table presents the results of an experiment where mice were infected with 10,000 lethal doses of Pneumococcus Type I and treated with a single 2.0 mg dose of the bactericidal agent.

| Treatment Time Relative to Infection | Survival Rate |

| 1 hour before | 100% |

| Simultaneously | 100% |

| 1 hour after | 80% |

| 2 hours after | 50% |

| Control (no treatment) | 0% |

Data extracted from Dubos's 1939 publication in the Journal of Experimental Medicine.[6][7]

These results demonstrated a significant protective effect, even when the treatment was administered after the infection had been established.

Toxicity Studies

While gramicidin showed great promise as an antimicrobial agent, its toxicity was a significant concern, particularly for systemic use. Early studies indicated that while it was effective topically, intravenous administration could be harmful.[2] This toxicity profile ultimately limited the clinical applications of gramicidin to topical treatments.

Conclusion

The early studies on gramicidin by René Dubos were a landmark in the history of medicine. They represented a paradigm shift from the use of synthetic chemicals to the systematic exploration of the microbial world for therapeutic agents. The meticulous experimental protocols and the quantitative approach to evaluating efficacy and toxicity set a standard for future antibiotic research. Although the systemic use of gramicidin was limited by its toxicity, its discovery opened the door to the "golden age" of antibiotics and continues to be a testament to the power of basic scientific inquiry.

References

- 1. THE PRODUCTION OF BACTERICIDAL SUBSTANCES BY AEROBIC SPORULATING BACILLI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Antifungal peptides from living organisms [frontiersin.org]

- 3. rupress.org [rupress.org]

- 4. SYNTHESIS OF INOSITOL IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STUDIES ON A BACTERICIDAL AGENT EXTRACTED FROM A SOIL BACILLUS: I. PREPARATION OF THE AGENT. ITS ACTIVITY IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STUDIES ON A BACTERICIDAL AGENT EXTRACTED FROM A SOIL BACILLUS: II. PROTECTIVE EFFECT OF THE BACTERICIDAL AGENT AGAINST EXPERIMENTAL PNEUMOCOCCUS INFECTIONS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Gramicidin S

A Note on Nomenclature: While the topic requested was "Gramicidin C," the vast body of scientific literature focuses on "Gramicidin S." Gramicidin S is a well-characterized cyclic peptide antibiotic whose biosynthesis is a canonical example of non-ribosomal peptide synthesis. It is highly probable that the intended subject of inquiry was Gramicidin S, and this guide will focus on its biosynthetic pathway.

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Gramicidin S, a cyclic decapeptide antibiotic produced by the bacterium Brevibacillus brevis. The document details the enzymatic machinery, genetic organization, and key experimental methodologies used to study this fascinating example of non-ribosomal peptide synthesis (NRPS).

The Gramicidin S Biosynthetic Pathway: A Non-Ribosomal Assembly Line

Gramicidin S is a cyclic decapeptide with the sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂. Its synthesis is not directed by mRNA templates on ribosomes but is instead carried out by a large, multi-enzyme complex known as Gramicidin S Synthetase.[1] This complex is composed of two non-ribosomal peptide synthetases (NRPSs): Gramicidin S Synthetase I (GrsA) and Gramicidin S Synthetase II (GrsB).[1] These enzymes function as an assembly line, sequentially adding and modifying amino acids to build the final peptide product.

The biosynthesis can be broken down into three main stages: initiation, elongation, and termination/cyclization.

-

Initiation: The process begins with GrsA, a single-module NRPS. GrsA is responsible for activating L-phenylalanine, converting it to its D-isomeric form, and holding it ready for the next step in the assembly line.

-

Elongation: GrsB, a much larger, four-module NRPS, then takes over. Each module of GrsB is responsible for the activation and incorporation of a specific amino acid: L-proline, L-valine, L-ornithine, and L-leucine, in that order. The growing peptide chain is passed from one module to the next, with a new amino acid being added at each step. This process is repeated to form two identical pentapeptide chains.

-

Termination and Cyclization: The final step is catalyzed by the thioesterase (TE) domain at the end of GrsB. This domain joins the two pentapeptide chains head-to-tail and cyclizes the resulting decapeptide to form the final Gramicidin S molecule.[1]

The genetic blueprint for these enzymes is located on the grs operon, which contains the structural genes grsA and grsB.[2][3]

The Enzymatic Machinery of Gramicidin S Synthesis

The GrsA and GrsB enzymes are modular in nature, with each module containing a series of functional domains that carry out specific catalytic tasks. The key domains and their functions are outlined below:

-

Adenylation (A) Domain: This domain is the "gatekeeper" of the NRPS. It selects the correct amino acid substrate and activates it by adenylation using ATP.[1]

-

Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then covalently attached to the T domain via a 4'-phosphopantetheine (4'-PPant) prosthetic group. This flexible arm tethers the growing peptide chain and shuttles it between the other catalytic domains.[1]

-

Condensation (C) Domain: The C domain catalyzes the formation of the peptide bond between the amino acid held by its own module's T domain and the growing peptide chain attached to the T domain of the previous module.[1]

-

Epimerization (E) Domain: This domain is found in the GrsA enzyme and is responsible for converting the L-phenylalanine activated by the A domain into its D-phenylalanine isomer.[1]

-

Thioesterase (TE) Domain: Located at the C-terminus of GrsB, the TE domain is responsible for terminating the synthesis, which in the case of Gramicidin S involves the dimerization of two pentapeptides and the cyclization of the resulting decapeptide.[1]

Quantitative Data on Gramicidin S Synthetase

| Parameter | GrsA | GrsB | Reference(s) |

| Molecular Weight (kDa) | 126.7 | 510.3 | [4] |

| Number of Modules | 1 | 4 | [4] |

| Domain Organization | A-T-E | (C-A-T)₄-TE | [4] |

| Substrate Specificity | L-Phenylalanine | L-Proline, L-Valine, L-Ornithine, L-Leucine | [4] |

Kinetic Parameters for the GrsA Adenylation Domain (Wild-Type for L-Phe)

| Kinetic Constant | Value | Reference(s) |

| kcat (min⁻¹) | 2340 ± 120 | |

| Km (mM) | 2.46 ± 0.29 | |

| kcat/Km (mM⁻¹min⁻¹) | 951.4 |

Gramicidin S Production Yields

| Production System/Condition | Yield | Reference(s) |

| B. brevis wild-type strain | 350 µg/ml | [5] |

| B. brevis hyperproducing mutant | 590 µg/ml | [5] |

| Extraction with acidic ethanol | 1.167 g/L | [6] |

Visualizing the Biosynthesis Pathway and Experimental Workflows

Gramicidin S Biosynthesis Pathway

Caption: The modular enzymatic assembly line for Gramicidin S biosynthesis.

Experimental Workflow: Purification of Gramicidin S Synthetase

Caption: A typical multi-step workflow for the purification of Gramicidin S synthetases.

Detailed Experimental Protocols

This section provides an overview of key methodologies for studying Gramicidin S biosynthesis. These protocols are based on established procedures and can be adapted for specific research needs.

Purification of Gramicidin S Synthetase from Bacillus brevis

This protocol outlines a general procedure for the purification of the GrsA and GrsB enzymes.

-

Cell Culture and Harvest:

-

Grow Bacillus brevis in a suitable nutrient broth until the late logarithmic or early stationary phase of growth, when Gramicidin S production is maximal.

-

Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

-

Cell Lysis and Preparation of Cell-Free Extract:

-

Resuspend the cell pellet in a suitable buffer (e.g., Tris-HCl pH 7.5, containing MgCl₂, DTT, and protease inhibitors).

-

Disrupt the cells by sonication or using a French press.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g for 1 hour) to remove cell debris and ribosomes, yielding a clarified supernatant (cell-free extract).[7]

-

-

Ammonium Sulfate Fractionation:

-

Slowly add solid ammonium sulfate to the cell-free extract with constant stirring to precipitate proteins. The fraction containing Gramicidin S synthetase activity is typically precipitated between 30-50% saturation.

-

Collect the precipitate by centrifugation and resuspend it in a minimal volume of buffer.

-

-

Chromatographic Purification:

-

Subject the resuspended protein fraction to a series of chromatographic steps to separate GrsA and GrsB from other proteins. A typical sequence includes:

-

Affinity Chromatography: An ornithine-Sepharose 4B column can be used to specifically bind and purify GrsB.[8]

-

Ion-Exchange Chromatography: DEAE-cellulose or a similar anion exchange resin can be used to separate proteins based on their charge.[8]

-

Size-Exclusion Chromatography: A gel filtration column such as Ultrogel AcA 22 is used to separate proteins based on their size, which is effective in separating the large GrsA and GrsB enzymes.[8]

-

-

-

Purity Assessment:

-

Analyze the fractions from each purification step by SDS-PAGE to assess the purity and molecular weight of the isolated enzymes.

-

Confirm the activity of the purified fractions using an ATP-pyrophosphate exchange assay (see below).

-

ATP-Pyrophosphate (ATP-PPi) Exchange Assay

This assay is a standard method for measuring the amino acid activation activity of the A domains in NRPSs. The assay measures the amino acid-dependent exchange of ³²P-labeled pyrophosphate (³²PPi) into ATP.

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

ATP

-

MgCl₂

-

Dithiothreitol (DTT)

-

The amino acid substrate to be tested

-

³²PPi (radiolabeled pyrophosphate)

-

The purified enzyme fraction (GrsA or GrsB)

-

-

-

Reaction Incubation:

-

Initiate the reaction by adding the enzyme to the reaction mixture.

-

Incubate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

-

Quenching the Reaction and Measuring ATP Formation:

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid containing activated charcoal).

-

The charcoal binds the newly formed ³²P-labeled ATP, while the unincorporated ³²PPi remains in solution.

-

Wash the charcoal to remove any unbound ³²PPi.

-

Measure the radioactivity of the charcoal-bound ATP using a scintillation counter.

-

-

Data Analysis:

-

The amount of radioactivity incorporated into ATP is proportional to the enzyme activity. By varying the concentration of the amino acid substrate, kinetic parameters such as Kₘ and kcat can be determined.

-

Note: Non-radioactive versions of this assay have also been developed, which utilize methods like MALDI-TOF mass spectrometry to detect the exchange of ¹⁸O-labeled pyrophosphate into ATP.

Cell-Free Biosynthesis of Gramicidin S

This method allows for the in vitro synthesis of Gramicidin S using a cell-free extract of B. brevis.[7][9]

-

Preparation of the Cell-Free System:

-

Synthesis Reaction:

-

Set up a reaction mixture containing:

-

The cell-free extract

-

The five constituent amino acids of Gramicidin S (Val, Orn, Leu, Phe, Pro) - one or more of which can be radiolabeled (e.g., with ¹⁴C) for detection.

-

An ATP regeneration system (e.g., phosphoenolpyruvate and pyruvate kinase).[7][9]

-

Buffer and necessary cofactors (e.g., MgCl₂, DTT).

-

-

-

Incubation and Product Extraction:

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for several hours.

-

Extract the synthesized Gramicidin S from the reaction mixture using an organic solvent (e.g., butanol).

-

-

Analysis of Gramicidin S Production:

-

Analyze the extracted product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

If radiolabeled amino acids were used, the amount of synthesized Gramicidin S can be quantified by measuring the radioactivity of the product spot or peak.

-

This in-depth guide provides a solid foundation for understanding and investigating the biosynthesis of Gramicidin S. The provided protocols and data serve as a valuable resource for researchers in the fields of natural product biosynthesis, enzymology, and antibiotic development.

References

- 1. THE BIOSYNTHESIS OF GRAMICIDIN S IN A CELL-FREE SYSTEM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heterologous Expression of Mersacidin in Escherichia coli Elucidates the Mode of Leader Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biosynthesis of gramicidin S in a cell-free system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of a gramicidin S hyperproducing strain of Bacillus brevis by use of a fluorescence activated cell sorting system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Production of Artificial Nonribosomal Peptide Products in the Heterologous Host Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Deep Dive into the Structural Distinctions Between Gramicidin C and Gramicidin S

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental structural differences between two notable antimicrobial peptides: Gramicidin C and Gramicidin S. While both are produced by species of the bacterium Bacillus brevis and exhibit potent antimicrobial properties, their structural architectures, and consequently their mechanisms of action, diverge significantly. This document provides a comprehensive comparison of their structures, physicochemical properties, and biological implications, supplemented with detailed experimental methodologies and visual representations of their operational pathways.

Core Structural and Physicochemical Dissimilarities

The most profound distinction between this compound and Gramicidin S lies in their primary and secondary structures. Gramicidin S is a cyclic decapeptide, while this compound is a linear peptide consisting of 15 amino acids. This fundamental difference in their peptide backbone dictates their three-dimensional conformation and their interaction with biological membranes.

This compound is a component of the commercially available mixture known as Gramicidin D, which also includes Gramicidins A and B. These linear gramicidins are characterized by an alternating sequence of L- and D-amino acids, which allows them to form a unique β-helical structure. In contrast, the cyclic nature of Gramicidin S forces it into a rigid, saddle-shaped β-sheet conformation.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative and qualitative differences between this compound and Gramicidin S.

| Property | This compound (as a component of Gramicidin D) | Gramicidin S |

| Structure | Linear pentadecapeptide | Cyclic decapeptide |

| Amino Acid Sequence | formyl-L-X-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Tyr -D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine (X can be Val or Ile) | cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ |

| Molecular Formula | C₉₉H₁₄₀N₂₀O₁₈ (for the Val isoform) | C₆₀H₉₂N₁₂O₁₀ |

| Molar Mass | ~1899.3 g/mol (for the Val isoform) | 1141.47 g/mol [1] |

| Melting Point | 229-230 °C (for Gramicidin D)[2][3] | 265-270 °C (decomposes)[] |

| Solubility in Water | 6 mg/L (for Gramicidin D)[2] | Insoluble[] |

| Solubility in Organic Solvents | Soluble in lower alcohols, acetic acid, and pyridine[2][5] | Soluble in low molecular weight alcohols[] |

Table 1: Physicochemical Properties of this compound and Gramicidin S

| Organism | This compound (MIC, µg/mL) | Gramicidin S (MIC, µg/mL) |

| Staphylococcus aureus | Not explicitly available, but Gramicidin D is effective against Gram-positive bacteria.[6] | 1.5 - 7.8[7][8] |

| Escherichia coli | Not explicitly available, but Gramicidin D is generally not effective against Gram-negative bacteria. | 3 - 32[7][9] |

Mechanism of Action: Distinct Modes of Membrane Disruption

The structural disparities between this compound and Gramicidin S lead to fundamentally different mechanisms of antimicrobial action, as illustrated in the diagrams below.

This compound: The Ion Channel Former

This compound, like other linear gramicidins, functions by forming transmembrane ion channels. Two monomers of this compound dimerize in a head-to-head fashion within the bacterial cell membrane, creating a pore that is permeable to monovalent cations like Na⁺ and K⁺.[2] This unregulated flow of ions dissipates the essential membrane potential, leading to a cascade of detrimental effects, including the inhibition of ATP synthesis and disruption of other ion-gradient-dependent cellular processes, ultimately causing cell death.[10]

Caption: Mechanism of action of this compound.

Gramicidin S: The Membrane Disruptor and Protein Delocalizer

Gramicidin S employs a different strategy. Its amphipathic nature, with hydrophobic and cationic residues on opposite faces of the molecule, allows it to interact with and disrupt the bacterial cell membrane.[1] This interaction leads to increased membrane permeability. Furthermore, Gramicidin S has been shown to delocalize peripheral membrane proteins that are crucial for essential cellular processes like cell division and peptidoglycan (cell wall) synthesis.[1][11] For instance, it displaces MurG, an enzyme involved in the synthesis of the cell wall precursor lipid II, from the membrane, thereby inhibiting cell wall formation.[11]

Caption: Mechanism of action of Gramicidin S.

Experimental Protocols: Elucidating Peptide Structures

The determination of the three-dimensional structures of this compound and Gramicidin S relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. The following diagrams outline the generalized workflows for these experimental protocols.

NMR Spectroscopy for Peptide Structure Determination

NMR spectroscopy is a powerful technique for determining the structure of peptides in solution, providing insights into their dynamic conformations.

Caption: Generalized workflow for peptide structure determination by NMR.

X-ray Crystallography for Peptide Structure Determination

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

Caption: Generalized workflow for peptide structure determination by X-ray crystallography.

Conclusion

References

- 1. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gramicidin - Wikipedia [en.wikipedia.org]

- 3. Gramicidin D | C96H135N19O16 | CID 45267103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GRAMICIDIN CAS#: 1405-97-6 [m.chemicalbook.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the Bactericidal Activity of Gramicidin S Against Streptococcus pneumoniae and Staphylococcus aureus Clinical Isolates with Single and Multiple Exposure | GUROV | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. The Multifaceted Antibacterial Mechanisms of the Pioneering Peptide Antibiotics Tyrocidine and Gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]

The Pioneering Role of Gramicidin C in the Genesis of Antibiotics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gramicidin C, as a constituent of the first commercially produced antibiotic, Gramicidin D, holds a significant place in the history of antimicrobial chemotherapy. This technical guide delves into the historical context of its discovery, its intricate mechanism of action, and its lasting impact on the field of antibiotic research and development. While quantitative efficacy data for isolated this compound is scarce, this paper compiles and presents the available data for the Gramicidin D complex and the related compound, Gramicidin S. Detailed experimental protocols for the isolation, purification, and activity assessment of gramicidins are provided to facilitate further research. Through structured data presentation and visual diagrams, this guide offers a comprehensive resource for understanding the foundational role of this compound and its counterparts in the antibiotic era.

A Historical Perspective: The Dawn of the Antibiotic Era

The story of Gramicidin is a pivotal chapter in the history of medicine, marking the transition from a pre-antibiotic era fraught with untreatable bacterial infections to a new age of antimicrobial therapy.

The Discovery of Gramicidin D by René Dubos

In 1939, the French-American microbiologist René Dubos, working at the Rockefeller Institute for Medical Research, made a groundbreaking discovery that would usher in the age of antibiotics.[1] He isolated a substance from the soil bacterium Bacillus brevis (later reclassified as Brevibacillus brevis) which he named tyrothricin.[1][2] Further investigation revealed that tyrothricin was a mixture of two potent antibacterial compounds: gramicidin and tyrocidine.[2] This mixture, later termed Gramicidin D, was the first antibiotic to be commercially manufactured and used clinically, predating the widespread use of penicillin.[1][3][4]

Gramicidin D itself is not a single entity but a complex of linear pentadecapeptides.[2][5] This natural mixture is predominantly composed of Gramicidin A (~80%), with smaller amounts of Gramicidin B (~5%) and this compound (~15%).[2][5][6][7] The "D" in Gramicidin D is a tribute to its discoverer, Dubos.[2]

The Emergence of Gramicidin S in the Soviet Union